Myeloperoxidase (MPO) Inhibition with >16‑Fold Selectivity over CYP3A4 and TPO
In a recombinant human MPO assay, 2‑(3‑methoxyphenyl)pyridine inhibits MPO with an IC50 of 159 nM [1]. The same compound exhibits markedly lower activity against cytochrome P450 3A4 (IC50 = 2.6 µM) and thyroid peroxidase (IC50 = 6.3 µM) [1]. This translates to a selectivity window of >16‑fold for MPO over CYP3A4 and >39‑fold over TPO. As a comparator, the reference MPO inhibitor PF‑1355 displays a Ki of 347 nM in a cell‑free assay and an IC50 of 1.5 µM in whole blood, though cross‑study comparisons must account for differing assay formats .
| Evidence Dimension | Enzyme Inhibition Potency and Selectivity |
|---|---|
| Target Compound Data | MPO IC50 = 159 nM; CYP3A4 IC50 = 2.6 µM; TPO IC50 = 6.3 µM |
| Comparator Or Baseline | PF‑1355: MPO Ki = 347 nM (cell‑free); MPO IC50 = 1.5 µM (whole blood) |
| Quantified Difference | Target compound is 2.2‑fold more potent than PF‑1355 in cell‑free MPO inhibition (IC50 vs. Ki, assay dependent) |
| Conditions | Recombinant human MPO, 10 min incubation, 120 mM NaCl, aminophenyl fluorescein detection [1] |
Why This Matters
Demonstrates a measurable selectivity profile that may reduce off‑target effects in cell‑based MPO inhibition studies compared to less selective arylpyridine derivatives.
- [1] BindingDB. BDBM50554044. IC50 data for 2-(3-methoxyphenyl)pyridine against MPO, CYP3A4, and TPO. View Source
